![molecular formula C12H19N3O3 B12901459 N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-81-1](/img/structure/B12901459.png)
N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique oxazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an acetamido derivative with an isobutyloxazole precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to the formation of simpler amine derivatives.
科学的研究の応用
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.
類似化合物との比較
Similar Compounds
N-Phenylacetamide: Known for its analgesic properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Known for its antimicrobial properties.
Uniqueness
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
87783-81-1 |
|---|---|
分子式 |
C12H19N3O3 |
分子量 |
253.30 g/mol |
IUPAC名 |
N-[[5-acetamido-4-(2-methylpropyl)-1,3-oxazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H19N3O3/c1-7(2)5-10-12(14-9(4)17)18-11(15-10)6-13-8(3)16/h7H,5-6H2,1-4H3,(H,13,16)(H,14,17) |
InChIキー |
CWJJPSBBUZOLKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(OC(=N1)CNC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


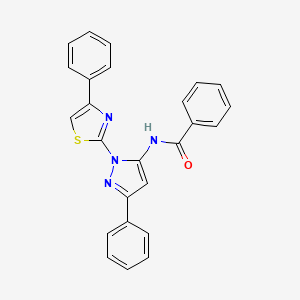
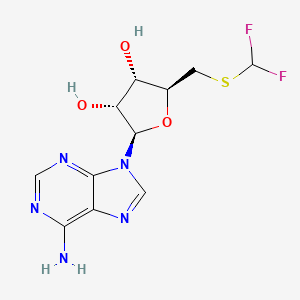
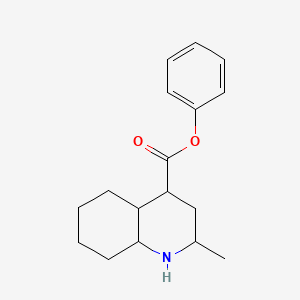
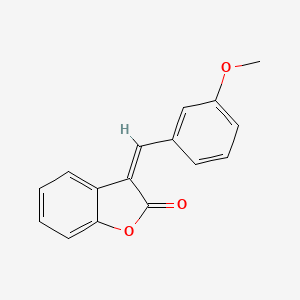
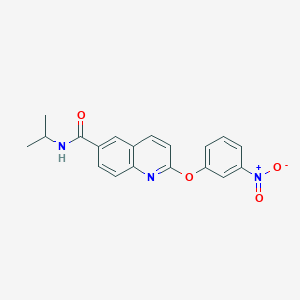
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

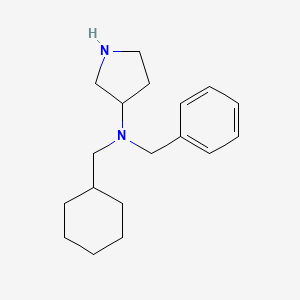
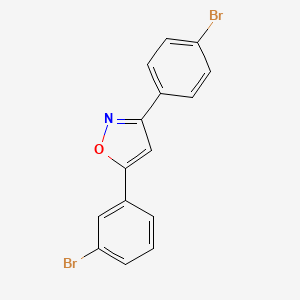
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)

![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)


